Tert-butyl N-(5-methoxypiperidin-3-YL)carbamate
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Overview
Description
Tert-butyl N-(5-methoxypiperidin-3-yl)carbamate: is a chemical compound with the molecular formula C11H22N2O3 and a molecular weight of 230.3 g/mol . This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-methoxypiperidin-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 5-methoxypiperidine-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl N-(5-methoxypiperidin-3-yl)carbamate can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the specific reaction conditions and reagents used.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Secondary amines or alcohols.
Substitution: Various carbamate derivatives.
Scientific Research Applications
Chemistry: Tert-butyl N-(5-methoxypiperidin-3-yl)carbamate is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for selective reactions, making it valuable in the development of new chemical entities .
Biology: In biological research, this compound is used to study the effects of carbamate derivatives on biological systems. It can serve as a model compound for investigating enzyme interactions and metabolic pathways .
Medicine: Its ability to interact with specific biological targets makes it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl N-(5-methoxypiperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The carbamate group can form covalent bonds with active site residues, leading to the modulation of enzyme activity .
Comparison with Similar Compounds
- Tert-butyl N-(5-bromopyridin-3-yl)carbamate
- Tert-butyl N-(3-methylpiperidin-3-yl)carbamate
- Tert-butyl N-(4-methoxypiperidin-3-yl)carbamate
Uniqueness: Tert-butyl N-(5-methoxypiperidin-3-yl)carbamate is unique due to the presence of the methoxy group on the piperidine ring, which imparts specific reactivity and selectivity in chemical reactions. This structural feature distinguishes it from other similar compounds and enhances its utility in various applications .
Properties
IUPAC Name |
tert-butyl N-(5-methoxypiperidin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-8-5-9(15-4)7-12-6-8/h8-9,12H,5-7H2,1-4H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCFPINMOJFPJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CNC1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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